7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane
CAS No.: 496941-74-3
Cat. No.: VC17214282
Molecular Formula: C8H10F3NO
Molecular Weight: 193.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496941-74-3 |
|---|---|
| Molecular Formula | C8H10F3NO |
| Molecular Weight | 193.17 g/mol |
| IUPAC Name | 1-(7-azabicyclo[4.1.0]heptan-7-yl)-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C8H10F3NO/c9-8(10,11)7(13)12-5-3-1-2-4-6(5)12/h5-6H,1-4H2 |
| Standard InChI Key | PMIKZBAQVXPRLS-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2C(C1)N2C(=O)C(F)(F)F |
Introduction
Structural Characterization and Molecular Properties
7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane features a bicyclo[4.1.0]heptane core, a fused bicyclic system comprising a cyclohexane ring bridged by a methylene group. The "7-aza" designation indicates the substitution of a carbon atom with nitrogen at position 7, while the trifluoroacetyl group (-COCF₃) is appended to the nitrogen. This configuration imparts significant electronegativity and lipophilicity, influencing its reactivity and interaction with biological targets .
The molecular formula is deduced as C₈H₈F₃NO, with a molecular weight of 191.15 g/mol (calculated exact mass: 191.0561). Key structural features include:
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Bicyclic framework: Enhances rigidity and stereochemical control.
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Trifluoromethyl group: Contributes to metabolic stability and membrane permeability .
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Amide bond: Facilitates hydrogen bonding and enzymatic interactions.
Comparative analysis with related compounds highlights distinct properties:
| Compound Name | Core Structure | Substituent | Molecular Weight (g/mol) |
|---|---|---|---|
| 7,7-Dichlorobicyclo[4.1.0]heptane | Bicyclo[4.1.0]heptane | Chlorine (Cl₂) | 175.06 |
| tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | Piperidine | Hydroxyl, phenyl | 291.35 |
| 3-(Trifluoroacetyl)indole | Indole | Trifluoroacetyl | 227.14 |
The trifluoroacetyl group’s electron-withdrawing nature stabilizes the amide bond, reducing susceptibility to hydrolysis compared to non-fluorinated analogs .
Synthetic Pathways and Optimization
Core Bicyclic Framework Synthesis
The bicyclo[4.1.0]heptane backbone is typically constructed via cyclopropanation reactions. For example, 7-azabicyclo[4.1.0]heptane can be synthesized through:
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Intramolecular cyclization: Using diazo compounds or carbene precursors.
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Transition metal catalysis: Employing copper or rhodium catalysts to facilitate ring closure .
Trifluoroacetylation of the Amine
Comparative Analysis with Structural Analogs
Bicyclic Derivatives
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7,7-Dichlorobicyclo[4.1.0]heptane: Lacks the nitrogen and trifluoroacetyl group, resulting in lower polarity (LogP = 3.2) and reduced biological activity .
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2-Azabicyclo[3.3.0]octane: Larger ring size alters conformational flexibility, affecting target selectivity.
Trifluoroacetyl-Containing Compounds
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3-(Trifluoroacetyl)indole: The indole ring enables π-π stacking with aromatic residues in enzyme active sites, a feature absent in the bicyclic analog.
Challenges and Future Directions
Synthetic Limitations
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Ring strain: The bicyclo[4.1.0] framework’s inherent strain complicates functionalization.
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Stereoselectivity: Achieving diastereomeric purity requires chiral catalysts or resolution techniques.
Therapeutic Development
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Toxicity profiling: Assessing hepatotoxicity due to potential trifluoroacetyl metabolite formation.
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Formulation: Addressing low aqueous solubility through prodrug strategies or nanoparticle encapsulation.
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